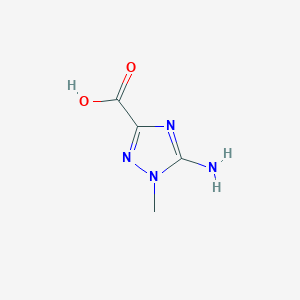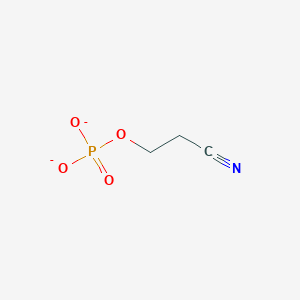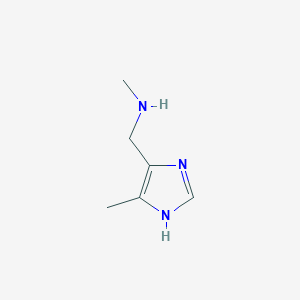
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methyl group and a methylaminomethyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-formyl-5-methylimidazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of N-methylation of 4-(aminomethyl)-5-methylimidazole using methyl iodide or dimethyl sulfate as methylating agents. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions often require the presence of a base and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce N-methylimidazoles. Substitution reactions can lead to a variety of substituted imidazole derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)-5-methylimidazole: Lacks the N-methyl group, which may result in different chemical reactivity and biological activity.
4-(N-methylaminomethyl)-imidazole: Similar structure but without the methyl group on the imidazole ring, potentially affecting its properties.
5-methylimidazole: A simpler compound with only a methyl group on the imidazole ring, used as a reference for studying the effects of additional substituents.
Uniqueness
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine is unique due to the presence of both a methyl group and a methylaminomethyl group on the imidazole ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11N3 |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
N-methyl-1-(5-methyl-1H-imidazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3,(H,8,9) |
Clé InChI |
IVSSOOPRPJEGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)


![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)

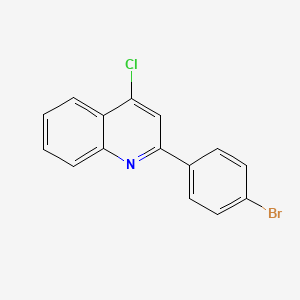
![3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8727164.png)
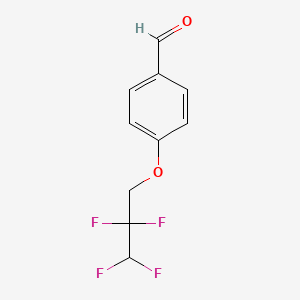

![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B8727186.png)
